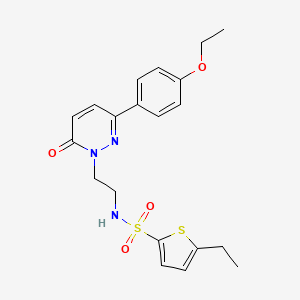

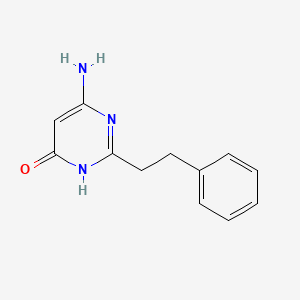

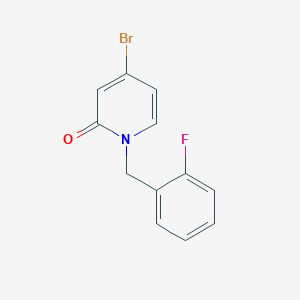

2-(2-氯苯氧基)-N-(5-氟-9-氧代-9H-氧杂蒽-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided papers. For instance, the synthesis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide involved NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis . Another study reported the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate . Similarly, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds were synthesized using a multi-step process involving esterification, hydrazide formation, and subsequent reactions . The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides was achieved through a sequence of reactions starting from 4-chlorophenoxyacetic acid .

Molecular Structure Analysis

X-ray crystallography has been a common technique for determining the molecular structure of synthesized compounds. The crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular hydrogen bonding and intermolecular interactions that contribute to crystal packing . The orientation of substituent groups and their interactions were also described for compounds such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, where the chlorophenyl ring is oriented at a specific angle to the thiazole ring . The crystal structure of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione was solved, revealing dihedral angles and stabilizing intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The papers describe various chemical reactions involved in the synthesis of acetamide derivatives. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide involved the reaction of 4-chlorophenol with N-phenyl dichloroacetamide . The formation of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives included the conversion of aromatic acids into esters, hydrazides, and then oxadiazole-thiols . The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved esterification, treatment with hydrazine hydrate, and a ring closure reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various analytical techniques. The solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV-vis spectrophotometry, and the compound exhibited changes in optical properties depending on the solvent polarity . The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were evaluated using FRAP and DPPH methods, with some compounds showing remarkable activity . The antibacterial potential of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides was assessed against various bacterial strains, and some derivatives exhibited significant activity .

Case Studies and Applications

Several of the synthesized compounds were evaluated for their biological activities. For instance, the synthesized 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds were screened for enzyme inhibition and showed activity against acetylcholinesterase . The N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were found to be potential antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme . Additionally, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and its anticancer activity was confirmed by molecular docking studies targeting the VEGFr receptor .

科学研究应用

光伏效率和非线性光学活动

类似于2-(2-氯苯氧基)-N-(5-氟-9-氧代-9H-氧杂蒽-3-基)乙酰胺的衍生物的一个显着应用是在光伏和非线性光学领域。Mary 等人(2020 年)对生物活性苯并噻唑啉酮乙酰胺类似物进行的一项研究强调了它们作为染料敏化太阳能电池 (DSSC) 中光敏剂的潜力。这些化合物显示出有希望的光收集效率和电子供注的自由能,使其适用于光伏电池。此外,研究了它们的非线性光学 (NLO) 活性,证明了显着的二阶超极化率值。这表明它们在光学应用中很有用,因为它们能够以独特的方式与光相互作用 (Mary 等人,2020 年)。

潜在的农药前体

与 2-(2-氯苯氧基)-N-(5-氟-9-氧代-9H-氧杂蒽-3-基)乙酰胺相关的化合物另一个重要的应用领域是在潜在农药的开发中。Olszewska 等人(2008 年)提供了 N-芳基-2,4-二氯苯氧基乙酰胺衍生物的新粉末衍射数据,包括具有结构相似性的化合物。探索这些有机化合物作为农药的潜力,包括详细的表征,包括 X 射线粉末衍射,以了解它们的物理性质和在农业中的潜在应用 (Olszewska 等人,2008 年)。

属性

IUPAC Name |

2-(2-chlorophenoxy)-N-(5-fluoro-9-oxoxanthen-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClFNO4/c22-15-5-1-2-7-17(15)27-11-19(25)24-12-8-9-13-18(10-12)28-21-14(20(13)26)4-3-6-16(21)23/h1-10H,11H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIVXZPGGRLOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)

![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)